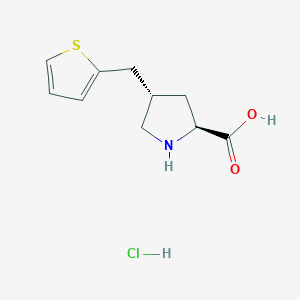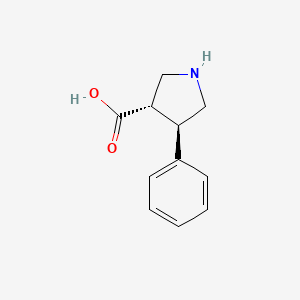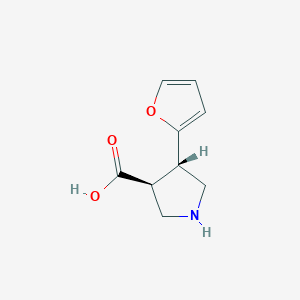
Methyl-2-(2-Amino-5-methyl-1,3-thiazol-4-yl)acetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C7H10N2O2S and its molecular weight is 186.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität
Thiazolderivate wurden als Antioxidantien gefunden . Antioxidantien sind Substanzen, die Zellschäden durch freie Radikale verhindern oder verlangsamen können. Freie Radikale sind instabile Moleküle, die der Körper als Reaktion auf Umweltfaktoren und andere Belastungen produziert.
Analgetische Aktivität
Einige Thiazolderivate haben signifikante analgetische Aktivitäten gezeigt . Analgetika sind Medikamente, die zur Linderung von Schmerzen eingesetzt werden. Sie wirken, indem sie Schmerzsignale blockieren, die zum Gehirn gelangen, oder indem sie die Interpretation der Signale durch das Gehirn stören .
Entzündungshemmende Aktivität
Thiazolderivate wurden auch als entzündungshemmend gefunden . Entzündungshemmende Medikamente reduzieren Entzündungen, indem sie die Wirkung bestimmter Enzyme blockieren.
Antibakterielle Aktivität
Thiazolderivate haben sich als Hemmstoffe bakterieller Krankheitserreger erwiesen . Sie können zur Behandlung verschiedener bakterieller Infektionen eingesetzt werden .
Antifungal Aktivität
Thiazolderivate wurden als antifungale Mittel gefunden . Sie können zur Behandlung verschiedener Pilzinfektionen eingesetzt werden.
Antivirale Aktivität
Thiazolderivate wurden als antivirale Mittel gefunden . Sie können zur Behandlung verschiedener Virusinfektionen eingesetzt werden.
Antitumor- oder Zytotoxische Aktivität
Thiazolderivate wurden als Antitumor- oder Zytotoxika gefunden . Sie können zur Behandlung verschiedener Krebsarten eingesetzt werden.
Neuroprotektive Aktivität
Thiazolderivate wurden als neuroprotektiv gefunden . Sie können zur Behandlung verschiedener neurologischer Erkrankungen eingesetzt werden.
Wirkmechanismus
Target of Action
Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . .
Mode of Action
Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazole derivatives have been found to have diverse biological activities .
Biochemische Analyse
Biochemical Properties
Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to exhibit antimicrobial activity by inhibiting the growth of bacteria and fungi . It interacts with enzymes involved in cell wall synthesis, leading to the disruption of bacterial cell walls and subsequent cell death. Additionally, Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism .
Cellular Effects
Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . In cancer cells, Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate has been shown to induce cell cycle arrest and apoptosis, thereby inhibiting tumor growth . Furthermore, it can affect the expression of genes involved in inflammation and immune response, suggesting its potential as an anti-inflammatory agent .
Molecular Mechanism
The molecular mechanism of action of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific receptors on the cell surface, triggering downstream signaling pathways that regulate cellular functions . It can also inhibit the activity of enzymes involved in key metabolic pathways, leading to alterations in cellular metabolism . Additionally, Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis . These long-term effects are particularly relevant in in vitro and in vivo studies, where the compound’s stability and degradation can impact experimental outcomes.
Dosage Effects in Animal Models
The effects of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as antimicrobial and anti-inflammatory activities . At high doses, Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s efficacy and toxicity are dose-dependent. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects.
Metabolic Pathways
Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit enzymes involved in key metabolic pathways, leading to alterations in cellular metabolism . Additionally, Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate can affect the levels of metabolites, such as amino acids and nucleotides, by modulating their synthesis and degradation . These effects on metabolic pathways are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active and passive transport mechanisms . Once inside the cell, Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for determining the compound’s bioavailability and efficacy in different tissues and organs.
Subcellular Localization
The subcellular localization of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, the compound can be directed to the nucleus, where it can modulate gene expression by interacting with transcription factors and other regulatory proteins . These subcellular localization patterns are critical for understanding the compound’s mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-4-5(3-6(10)11-2)9-7(8)12-4/h3H2,1-2H3,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTGLNPZNUZMIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377025 |
Source


|
| Record name | methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259654-73-4 |
Source


|
| Record name | methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B1303029.png)











